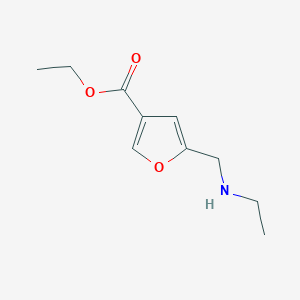![molecular formula C17H25BrClNO3 B1488085 Methyl (2S,4S)-4-[2-bromo-4-(tert-pentyl)phenoxy]-2-pyrrolidinecarboxylate hydrochloride CAS No. 1354484-66-4](/img/structure/B1488085.png)
Methyl (2S,4S)-4-[2-bromo-4-(tert-pentyl)phenoxy]-2-pyrrolidinecarboxylate hydrochloride
概要
説明
Methyl (2S,4S)-4-[2-bromo-4-(tert-pentyl)phenoxy]-2-pyrrolidinecarboxylate hydrochloride is a complex organic compound. It features a pyrrolidine core and a substituted phenoxy group, making it valuable in various scientific domains due to its unique structure and properties.
準備方法
Synthetic Routes and Reaction Conditions
The compound is typically synthesized through multi-step organic synthesis. The process generally begins with the preparation of the pyrrolidine ring, followed by the introduction of the phenoxy group. Bromination and tert-pentyl group addition are crucial steps.
Step 1: : Synthesis of the pyrrolidine ring
Step 2: : Substitution with the phenoxy group
Step 3: : Bromination of the aromatic ring
Step 4: : Introduction of the tert-pentyl group
Industrial Production Methods
Scaling up the production involves optimizing reaction conditions to achieve high yield and purity. Industrial methods may employ continuous flow reactors to maintain consistent reaction conditions and reduce impurities.
化学反応の分析
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions at the pyrrolidine ring.
Reduction: : Reduction reactions may target the aromatic bromine.
Substitution: : Nucleophilic aromatic substitution can occur due to the bromine atom.
Common Reagents and Conditions
Oxidation: : Often performed using oxidizing agents like potassium permanganate under controlled temperatures.
Reduction: : Lithium aluminum hydride is commonly used.
Substitution: : Nucleophiles such as hydroxide or amines can replace the bromine.
Major Products
Oxidation typically yields ketones or carboxylic acids. Reduction leads to de-brominated compounds. Substitution reactions produce various phenolic or amine derivatives.
科学的研究の応用
Chemistry
Catalysis: : Utilized in catalytic processes due to its structural features.
Synthesis Intermediate: : Acts as an intermediate in synthesizing more complex molecules.
Biology
Enzyme Inhibition: : Studied for its potential to inhibit specific enzymes.
Receptor Binding: : Examined for interactions with biological receptors.
Medicine
Drug Development: : Explored as a scaffold in designing new pharmaceuticals.
Diagnostic Tools: : Used in the development of diagnostic agents.
Industry
Material Science: : Incorporated in the development of novel materials with desired properties.
Agriculture: : Evaluated for potential use in agrochemical products.
作用機序
The compound interacts with biological systems through multiple pathways. It can bind to enzyme active sites or receptor proteins, altering their activity. The exact molecular targets depend on its structural compatibility with different biological molecules.
類似化合物との比較
Unique Features
The presence of the pyrrolidine ring and the specific substitutions (bromine and tert-pentyl) confer unique properties, making it distinct from related compounds.
Similar Compounds
Methyl (2S,4S)-4-[2-chloro-4-(tert-pentyl)phenoxy]-2-pyrrolidinecarboxylate hydrochloride
Methyl (2S,4S)-4-[4-(tert-pentyl)phenoxy]-2-pyrrolidinecarboxylate hydrochloride
These similar compounds share the pyrrolidine and phenoxy core but differ in the substituents, affecting their chemical behavior and applications.
That's a deep dive into Methyl (2S,4S)-4-[2-bromo-4-(tert-pentyl)phenoxy]-2-pyrrolidinecarboxylate hydrochloride. What's next? No more questions needed; happy to discuss further!
特性
IUPAC Name |
methyl (2S,4S)-4-[2-bromo-4-(2-methylbutan-2-yl)phenoxy]pyrrolidine-2-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24BrNO3.ClH/c1-5-17(2,3)11-6-7-15(13(18)8-11)22-12-9-14(19-10-12)16(20)21-4;/h6-8,12,14,19H,5,9-10H2,1-4H3;1H/t12-,14-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPONSEMWHBWNQV-KYSPHBLOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1=CC(=C(C=C1)OC2CC(NC2)C(=O)OC)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)(C)C1=CC(=C(C=C1)O[C@H]2C[C@H](NC2)C(=O)OC)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25BrClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


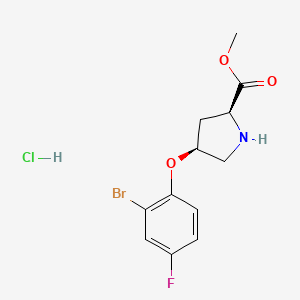


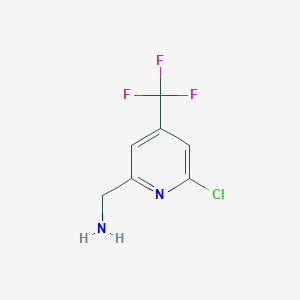
![3-{2-[(2-Methoxybenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1488006.png)

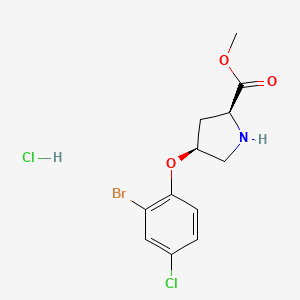
![4-Chlorothieno[2,3-D]pyrimidine-6-carboxylic acid](/img/structure/B1488013.png)
![1-(1H-Pyrazolo[3,4-b]pyridin-1-yl)propan-2-one](/img/structure/B1488014.png)
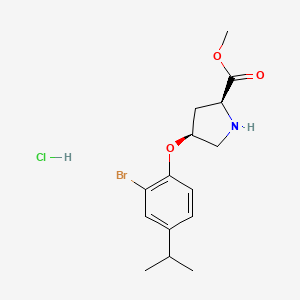
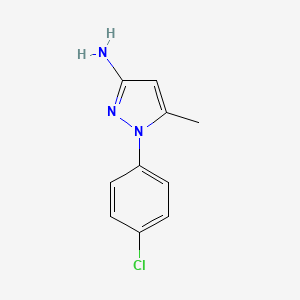

![4-{2-[(3-Bromobenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1488022.png)
